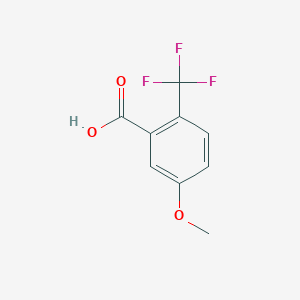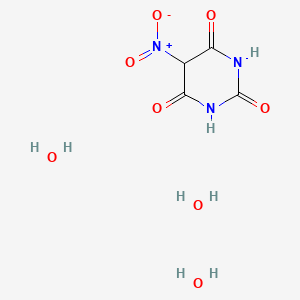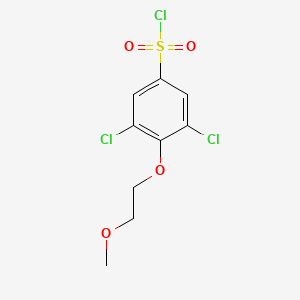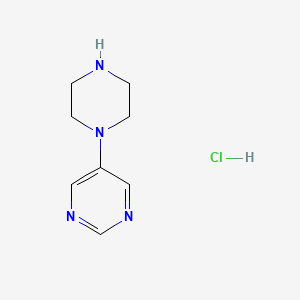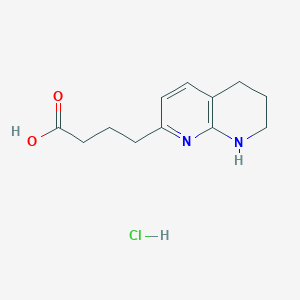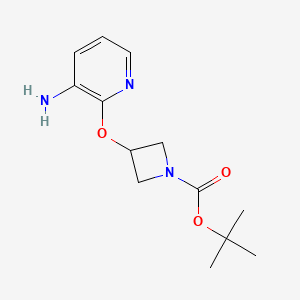
Tert-butyl 3-((3-aminopyridin-2-yl)oxy)azetidine-1-carboxylate
概要
説明
Tert-butyl 3-((3-aminopyridin-2-yl)oxy)azetidine-1-carboxylate is a synthetic organic compound that features a tert-butyl group, an azetidine ring, and a pyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-((3-aminopyridin-2-yl)oxy)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Pyridine Moiety: The pyridine moiety is introduced via nucleophilic substitution reactions, where a suitable pyridine derivative reacts with the azetidine ring.
Attachment of the Tert-butyl Group: The tert-butyl group is often introduced through esterification reactions using tert-butyl chloroformate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions
Tert-butyl 3-((3-aminopyridin-2-yl)oxy)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine moiety or the azetidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the pyridine ring or the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides or sulfonates can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.
科学的研究の応用
Tert-butyl 3-((3-aminopyridin-2-yl)oxy)azetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Biological Studies: It can be employed in studies investigating the interaction of small molecules with biological macromolecules.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of tert-butyl 3-((3-aminopyridin-2-yl)oxy)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- Tert-butyl 3-((3-bromopyridin-2-yl)oxy)azetidine-1-carboxylate
- Tert-butyl 3-((4-aminopyridin-2-yl)oxy)azetidine-1-carboxylate
- Tert-butyl 3-((5-aminopyridin-2-yl)oxy)azetidine-1-carboxylate
Uniqueness
Tert-butyl 3-((3-aminopyridin-2-yl)oxy)azetidine-1-carboxylate is unique due to the specific positioning of the aminopyridine moiety, which can influence its reactivity and interaction with biological targets. This positioning can result in different pharmacological or material properties compared to similar compounds.
特性
IUPAC Name |
tert-butyl 3-(3-aminopyridin-2-yl)oxyazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)16-7-9(8-16)18-11-10(14)5-4-6-15-11/h4-6,9H,7-8,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIABFNKTNZOSHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-L-valyl-4-hydroxy-, (4R)-](/img/structure/B1427321.png)
![Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II)](/img/structure/B1427322.png)

![1-{[(Oxan-4-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B1427326.png)
